1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane
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Overview
Description
1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields such as materials science, drug discovery, and organic synthesis .
Preparation Methods
The synthesis of 1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical or nucleophilic addition across the central bond of [1.1.1]propellane . Industrial production methods often utilize light-induced reactions, which allow for the preparation of large quantities of functionalized bicyclo[1.1.1]pentanes without the need for additional additives or catalysts .
Chemical Reactions Analysis
1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Addition Reactions: The compound can participate in addition reactions, especially with alkenes and alkynes.
Common reagents used in these reactions include halogens, peroxides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane involves its ability to mimic the geometry and substituent exit vectors of para-substituted benzene rings. This property allows it to interact with various molecular targets and pathways, enhancing the physicochemical and pharmacokinetic properties of drug candidates .
Comparison with Similar Compounds
1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane is unique due to its three-dimensional structure and ability to serve as a bioisostere for para-substituted benzene rings. Similar compounds include:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same core structure but differ in their functional groups.
Cubanes and Higher Bicycloalkanes: These compounds also possess three-dimensional structures but have different chemical properties and applications.
Properties
Molecular Formula |
C7H11Br |
---|---|
Molecular Weight |
175.07 g/mol |
IUPAC Name |
1-(bromomethyl)-3-methylbicyclo[1.1.1]pentane |
InChI |
InChI=1S/C7H11Br/c1-6-2-7(3-6,4-6)5-8/h2-5H2,1H3 |
InChI Key |
JGPDDPYMUYJCHR-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C2)CBr |
Origin of Product |
United States |
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